A Technical Guide to 2-Chloro-5-(pyridin-3-yl)pyrazine: Synthesis, Properties, and Applications
A Technical Guide to 2-Chloro-5-(pyridin-3-yl)pyrazine: Synthesis, Properties, and Applications
Introduction
2-Chloro-5-(pyridin-3-yl)pyrazine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Structurally, it incorporates both a pyrazine and a pyridine ring, two privileged scaffolds known for their presence in a multitude of biologically active molecules. The pyrazine ring system is electron-deficient, a characteristic that critically influences the molecule's reactivity.[1] This compound's primary importance lies in its role as a pivotal intermediate in the synthesis of Varenicline, a prescription medication approved for smoking cessation. Varenicline functions as a partial agonist of the α4β2 nicotinic acetylcholine receptor, aiding in the reduction of cravings and the pleasurable effects of nicotine. Understanding the synthesis, properties, and reactivity of 2-Chloro-5-(pyridin-3-yl)pyrazine is therefore essential for researchers and professionals involved in the development of nicotinic receptor modulators and other novel therapeutics. This guide provides a comprehensive technical overview of this key synthetic building block.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2-Chloro-5-(pyridin-3-yl)pyrazine are summarized below. These characteristics are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | 2-Chloro-5-(pyridin-3-yl)pyrazine | - |
| CAS Number | 1935102-94-5 | [2] |
| Molecular Formula | C₉H₆ClN₃ | [2] |
| Molecular Weight | 191.62 g/mol | [2] |
| Appearance | Expected to be a white to off-white or yellow solid | Inferred from similar compounds[3] |
| Melting Point | Not explicitly reported; solid at room temperature | Inferred from similar compounds[3] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dioxane. | Inferred from similar compounds |
Spectroscopic Characterization (Predicted)
While publicly available experimental spectra for 2-Chloro-5-(pyridin-3-yl)pyrazine are limited, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from analogous structures like 2-chloropyridine, 2-chloromethylpyrazine, and other substituted pyridines.[4][5][6][7]
The electron-withdrawing nature of the pyrazine ring and the chloro-substituent will deshield adjacent protons, shifting them downfield. Protons on the pyridine ring will exhibit characteristic coupling patterns.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
Pyrazine Protons:
-
H-3: ~8.90 ppm (s, 1H)
-
H-6: ~8.65 ppm (s, 1H)
-
-
Pyridine Protons:
-
H-2': ~9.15 ppm (d, J≈2.0 Hz, 1H)
-
H-6': ~8.70 ppm (dd, J≈4.8, 1.5 Hz, 1H)
-
H-4': ~8.20 ppm (ddd, J≈8.0, 2.5, 1.5 Hz, 1H)
-
H-5': ~7.45 ppm (dd, J≈8.0, 4.8 Hz, 1H)
-
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
Pyrazine Carbons:
-
C-2: ~152 ppm
-
C-3: ~145 ppm
-
C-5: ~148 ppm
-
C-6: ~142 ppm
-
-
Pyridine Carbons:
-
C-2': ~150 ppm
-
C-3': ~133 ppm
-
C-4': ~135 ppm
-
C-5': ~124 ppm
-
C-6': ~149 ppm
-
Synthesis via Palladium-Catalyzed Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the pyrazine and pyridine rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability of the required building blocks.[8][9][10]
The key transformation involves the coupling of an activated pyrazine, such as 2,5-dichloropyrazine, with 3-pyridylboronic acid. An important consideration is the differential reactivity of the two chlorine atoms on the 2,5-dichloropyrazine substrate, which allows for selective mono-substitution under controlled conditions. The chlorine at the 2-position is generally more reactive towards Suzuki coupling.[8]
Synthetic Workflow Diagram
Caption: Workflow for Suzuki-Miyaura Synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of 2-Chloro-5-(pyridin-3-yl)pyrazine.
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloropyrazine (1.0 eq), 3-pyridylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).[8] The use of a slight excess of the boronic acid ensures complete consumption of the limiting dichloropyrazine.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq). The catalyst is the engine of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[9]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., 4:1 v/v). Degassing (by bubbling argon or nitrogen through the solvent for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (N₂ or Ar). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2,5-dichloropyrazine is consumed (typically 4-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x). The aqueous work-up removes the inorganic base and salts.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Chloro-5-(pyridin-3-yl)pyrazine.
Chemical Reactivity and Key Applications
The pyrazine core is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the ring susceptible to nucleophilic attack.[8] This electronic property activates the chlorine atom at the C-2 position for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the displacement of the chloride with various nucleophiles (e.g., amines, alkoxides), providing a route to a diverse range of substituted pyrazine derivatives.
The most significant application of 2-Chloro-5-(pyridin-3-yl)pyrazine is its role as a late-stage intermediate in the synthesis of Varenicline . The established synthetic routes utilize this compound for the construction of the final tetracyclic ring system of the drug.[11][12]
Application in Varenicline Synthesis
The synthesis of Varenicline typically involves the reaction of an appropriately protected diamine precursor with glyoxal to form the pyrazine ring.[12] However, alternative and convergent strategies leverage 2-Chloro-5-(pyridin-3-yl)pyrazine. In these routes, the pyrazine moiety is already in place, and subsequent reactions form the tetracyclic core of Varenicline. This highlights the compound's value as a key building block for complex pharmaceutical targets.
Caption: Role as a precursor to Varenicline.
Safety and Handling
As a chloro-substituted heterocyclic compound, 2-Chloro-5-(pyridin-3-yl)pyrazine should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) must be consulted from the supplier, the following general precautions are advised based on similar chemical structures.[13][14]
-
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[14]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid exposing open cuts or abraded skin.[13]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]
Disclaimer: This information is for guidance only. Always refer to the material-specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.
References
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3-Pyridylboronic acid . Organic Syntheses. [Link]
-
Suzuki–Miyaura Coupling . Royal Society of Chemistry. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Pyrazine, 2-chloro-3-methyl- . NIST WebBook. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids . ResearchGate. [Link]
-
N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide . PubChem. [Link]
- Method of synthesizing varenicline intermediate.
- Process for preparing varenicline and intermediates for use therein.
- Preparation method of varenicline intermediate, varenicline and salt thereof.
-
Pyrazine . Wikipedia. [Link]
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Varenicline . Pharmaffiliates. [Link]
-
Varenicline . New Drug Approvals. [Link]
-
Pyrazine derivatives . Georganics. [Link]
-
2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum . SpectraBase. [Link]
- Method for producing dichloropyrazine derivative.
-
Review on the Synthesis of Pyrazine and Its Derivatives . ResearchGate. [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine . ACS Publications. [Link]
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